molecular formula C26H30N4O5S B2883233 N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-93-9

N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2883233
CAS No.: 878059-93-9
M. Wt: 510.61
InChI Key: BGJZHSWLAYYTJF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule of interest in early-stage pharmacological research, particularly as a novel chemotype for investigating antiparasitic therapies. Drawing parallels from research on structurally related N-acetamide indole compounds, this molecule may offer a starting point for exploring inhibition of specific parasite targets . Notably, certain N-acetamide indole analogs have been identified as potent inhibitors of P-type ATPase (PfATP4) in Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Inhibition of PfATP4 disrupts the parasite's sodium homeostasis, which is essential for its survival and development within the host . Researchers are interested in such chemotypes to combat the growing issue of resistance to frontline therapies like artemisinin-based combinations . The structural features of this compound—including the indole core and sulfonylacetamide linkage—make it a valuable candidate for defining structure-activity relationships (SAR) and optimizing properties such as metabolic stability and potency. It is strictly for research use in laboratory settings to further investigate these potential mechanisms and applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-19(31)27-20-10-12-21(13-11-20)28-25(32)18-36(34,35)24-16-30(23-9-5-4-8-22(23)24)17-26(33)29-14-6-2-3-7-15-29/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJZHSWLAYYTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the sulfonyl group, and finally the acetamide moiety. Common reagents used in these steps include sulfonyl chlorides, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of such compounds would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amides or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds like N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, depending on their specific interactions with biological targets.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Sulfonyl vs. Sulfanyl/Thio Groups
  • Target Compound : Contains a sulfonyl (-SO₂-) group, which is electron-withdrawing and enhances hydrogen-bonding capacity .
Aromatic Substituents
  • Target Compound : The 4-acetamidophenyl group improves solubility compared to lipophilic substituents like chlorophenyl or methylphenyl in analogs (e.g., N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, ).
Heterocyclic Modifications
  • Azepane vs. Piperazine : The azepane (7-membered ring) in the target compound may offer conformational flexibility compared to 6-membered piperazine rings in analogs (e.g., compounds 6d–6l in ).

Physicochemical Properties

Molecular Weight and Polarity
  • Target Compound : Higher molecular weight (~500–550 g/mol estimated) due to the azepane and sulfonyl groups.
  • Analogs: 2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide () includes a quinoline moiety, increasing aromaticity and molecular weight (~430 g/mol). N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () has a lower molecular weight (~400 g/mol) due to the oxadiazole ring.
Melting Points
  • Analog Data : Compounds with benzhydryl or fluorophenyl groups () exhibit higher melting points (132–230°C), attributed to crystalline packing. The target compound’s polar groups (sulfonyl, acetamide) likely result in a similar high melting point (>200°C).
Key Steps
  • Target Compound : Likely involves sulfonation of indole, followed by coupling with azepane-oxoethyl and acetamidophenyl groups. Purification via column chromatography (similar to ).
  • Analogs: N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide () uses thiazolidinone formation, requiring thiourea intermediates. Oxadiazole-containing analogs () involve cyclization of thiosemicarbazides.
Yield and Purity
  • Target Compound: No yield reported, but analogs (e.g., ) show yields of ~40–60% with impurities, necessitating silica gel chromatography.
Enzyme Inhibition Potential
  • Target Compound : The sulfonyl group may enhance binding to enzymes like carbonic anhydrase or proteases via polar interactions .
  • Analogs: Oxadiazole derivatives () show enzyme inhibition, but sulfanyl groups () may reduce potency compared to sulfonyl. Quinoline-containing analogs () could target kinases or DNA due to aromatic stacking.
Pharmacokinetics

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Indole-sulfonyl 4-Acetamidophenyl, Azepane-oxoethyl ~520 (est.) High polarity, enzyme inhibition potential
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide () Indole-sulfanyl 4-Chlorophenyl, Azepane-oxoethyl ~475 Reduced H-bonding, lipophilic
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () Oxadiazole-sulfanyl 4-Methylphenyl ~400 Moderate solubility, enzyme inhibition
2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide () Indole-oxo Quinolin-6-yl, 4-Chlorophenylmethyl ~430 Aromatic stacking, kinase targeting

Biological Activity

N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS Number 878059-93-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C26H30N4O5S, with a molecular weight of 510.61 g/mol. The structure features a sulfonamide group linked to an indole derivative, which is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC26H30N4O5S
Molecular Weight510.61 g/mol
CAS Number878059-93-9

Anticancer Potential

Research indicates that compounds with indole and sulfonamide moieties often exhibit anticancer properties. A study on related sulfonyl-indolyl acetamides demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar activity due to its structural analogies .

The proposed mechanism involves the interaction of the indole moiety with biological targets such as enzymes and receptors. Indoles are known to mimic tryptophan, potentially influencing pathways related to cell proliferation and apoptosis. In silico docking studies have shown that related compounds can bind effectively to the active sites of enzymes involved in cancer progression, indicating that this compound may act through similar pathways .

Study on Related Compounds

A comparative analysis involving structurally similar compounds highlighted their ability to inhibit urease activity, which is crucial in certain cancer types. The study showed that these compounds could significantly reduce urease activity compared to controls, suggesting a potential pathway for therapeutic action .

Clinical Trials and Research Findings

While specific clinical trials for this compound have not been reported, ongoing research into similar sulfonamide derivatives shows promise in treating various cancers and inflammatory diseases. These findings underscore the need for further investigation into this compound's efficacy and safety in clinical settings .

Q & A

Q. Table 1: Key Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1AlkylationNaH, DMF, 2-(azepan-1-yl)-2-oxoethyl bromideIntroduce azepane-oxoethyl side chain
2SulfonylationSulfonyl chloride, DCM, triethylamineInstall sulfonyl group at indole C3
3Amide CouplingEDC, HOBt, 4-acetamidophenylamineForm final acetamide linkage

Basic: Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and integration ratios (e.g., indole protons at δ 7.2–8.1 ppm, sulfonyl group absence of protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C28H31N4O5S: 553.1982) .
  • Infrared Spectroscopy (IR) : Detect key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize sulfonylation yield by varying DCM vs. THF and triethylamine vs. pyridine .
  • In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track intermediate formation and minimize side products .
  • Purification Strategies : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate high-purity product .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., BSA as a control) .

Advanced: How to address contradictions between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure solubility (e.g., shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 monolayers) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect inactive or toxic metabolites that may explain reduced in vivo efficacy .
  • Dose-Response Refinement : Adjust dosing regimens in animal models based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with modifications to the azepane ring (e.g., ring size, substituents) or acetamide moiety (e.g., fluorophenyl vs. methoxyphenyl) .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins and prioritize analogs with improved interactions .
  • Bioisosteric Replacement : Replace sulfonyl with carbonyl groups to assess impact on potency and selectivity .

Q. Table 2: SAR Design Framework

Modification SiteExample ChangesBiological Impact
Azepane RingReplace with piperidine or morpholineAlters target selectivity
Sulfonyl GroupSubstitute with carbonyl or methyleneModulates enzyme inhibition
Acetamide LinkerIntroduce fluorinated phenyl groupsEnhances metabolic stability

Basic: What functional groups dictate the compound’s reactivity?

Methodological Answer:

  • Sulfonyl Group : Participates in hydrogen bonding with protein targets; susceptible to nucleophilic attack under basic conditions .
  • Acetamide Moiety : Stabilizes amide bonds via resonance; prone to hydrolysis in strongly acidic/basic environments .
  • Azepane-Oxoethyl Side Chain : Enhances lipophilicity and membrane penetration; may undergo oxidative metabolism .

Advanced: How can computational methods aid in target identification?

Methodological Answer:

  • Molecular Dynamics Simulations : Simulate binding stability with proposed targets (e.g., MDM2-p53 interaction inhibitors) using GROMACS .
  • Pharmacophore Modeling : Generate 3D pharmacophores with MOE® to screen virtual libraries for complementary structures .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

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